Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor. It exhibits strong activity against the PI3Kα isoform with an IC50 of 5.9 nM, demonstrating significant selectivity over other class I PI3K isoforms (β, δ, γ). CYH33 effectively inhibits PI3K/AKT/mTOR signaling in various cancer cell lines, leading to potent anti-proliferative activity. []
Relevance: While structurally distinct from 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole, CYH33 shares a key structural motif: a piperazine ring substituted with a sulfonyl group. This similarity suggests potential overlap in their binding affinities and pharmacological profiles, making CYH33 a relevant compound for comparison and understanding structure-activity relationships. Exploring the structural differences and their impact on PI3Kα inhibitory activity could provide valuable insights for drug design and optimization. []
Compound Description: Compound 7 displays anti-HIV-1 activity by targeting the HIV-1 matrix (MA) protein. This compound directly interacts with the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of MA, competing with PI(4,5)P2 for binding. []
Relevance: Both Compound 7 and 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole share the 1,2,4-oxadiazole ring system within their structure. This shared moiety suggests that these compounds could belong to a similar chemical class or category and may exhibit overlapping biological activities. []
Compound Description: Compound 10 acts as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist. It exhibits good pharmacological potency in biochemical and cell-based assays, effectively lowering IL-17 cytokine production. This compound also demonstrates favorable physicochemical properties, including low to medium plasma protein binding across species. []
Relevance: While Compound 10 differs significantly in its core structure from 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole, both compounds share a common structural feature: a substituted piperazine ring. Although their core structures and biological targets differ, the presence of this shared motif suggests potential similarities in their molecular recognition properties and potential for off-target effects. []
Compound Description: Similar to Compound 10, Compound 33 also functions as a RORγt inverse agonist. It demonstrates good pharmacological potencies in both biochemical and cell-based assays and exhibits favorable physicochemical properties, including low to medium plasma protein binding across species. []
Relevance: Compound 33 and 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole both contain the 1,2,4-oxadiazole ring system and a substituted piperazine ring. The presence of these shared structural features suggests potential similarities in their pharmacological profiles and potential for off-target effects. []
Venetoclax
Compound Description: Venetoclax (ABT-199) is a potent and selective B-cell lymphoma-2 (Bcl-2) protein inhibitor, used for treating hematologic malignancies. It is primarily metabolized in the liver and excreted in feces. []
Relevance: Although Venetoclax does not share a core structure with 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole, it is structurally related to two of its potential impurities, 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA), both of which contain a sulfonyl group similar to the target compound. The identification and characterization of these impurities are essential for the quality control of Venetoclax drug substance and products. []
Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It effectively reduces Mcl-1 protein levels in a concentration-dependent manner. Analog 24 has shown synergistic effects with Bcl-2 inhibitors, such as Navitoclax, in inhibiting pancreatic cancer cell growth and inducing apoptosis. []
Relevance: Despite having distinct core structures, Analog 24 and 5-Methyl-3-(6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole share a common structural motif: a substituted aromatic ring linked to a nitrogen-containing heterocycle. While their specific targets and mechanisms of action differ, understanding the structural basis for their respective activities could inform the development of more selective and potent anticancer agents. []
Compound Description: Navitoclax is an inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w proteins. It disrupts the interactions between these anti-apoptotic proteins and pro-apoptotic proteins, leading to the activation of apoptosis in cancer cells. []
Overview
1-[5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(5,6,7,8-tetrahydronaphthalen-2-sulfonyl)piperazine is a complex organic compound that integrates multiple heterocyclic moieties. This compound is characterized by its unique structure, which features a piperazine ring linked to a pyridine and an oxadiazole, along with a sulfonyl group derived from tetrahydronaphthalene. The molecular formula for this compound is C19H24N4O3S, and it has garnered interest in medicinal chemistry due to its potential biological activities.
Source and Classification
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It can be classified as a piperazine derivative due to the presence of the piperazine ring. Heterocycles are known for their diverse pharmacological profiles, making them significant in drug development.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-[5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(5,6,7,8-tetrahydronaphthalen-2-sulfonyl)piperazine typically involves several steps:
Formation of the Oxadiazole: The synthesis begins with the formation of the 5-methyl-1,2,4-oxadiazole moiety. This can be achieved through cyclization reactions involving appropriate precursors like hydrazines and carboxylic acids.
Pyridine Attachment: The next step involves attaching the oxadiazole to a pyridine ring. This can be accomplished via nucleophilic substitution or coupling reactions.
Piperazine Ring Formation: The piperazine ring is then introduced through a reaction with suitable amines or by cyclization methods involving dihaloalkanes.
Sulfonyl Group Introduction: Finally, the sulfonyl group derived from tetrahydronaphthalene is added using sulfonation reactions or through direct attachment methods involving sulfonyl chlorides.
These reactions are typically carried out under controlled conditions using solvents such as dichloromethane or ethanol and may require catalysts like triethylamine or potassium carbonate for optimal yields.
Molecular Structure Analysis
Structure and Data
The compound's molecular structure can be depicted as follows:
The structural analysis reveals that the compound contains multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Chemical Reactions Analysis
Reactions and Technical Details
1-[5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(5,6,7,8-tetrahydronaphthalen-2-sulfonyl)piperazine can undergo various chemical reactions:
Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The presence of nitrogen atoms allows for potential oxidation reactions that could modify the oxadiazole or piperazine moieties.
Reduction: The compound may also undergo reduction processes under specific conditions affecting the oxadiazole or sulfonyl groups.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Mechanism of Action
The mechanism of action for 1-[5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(5,6,7,8-tetrahydronaphthalen-2-sulfonyl)piperazine is likely related to its interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds containing oxadiazole and piperazine moieties often exhibit activities such as:
Enzyme Inhibition: By binding to active sites on enzymes.
Receptor Modulation: Interacting with neurotransmitter receptors or other cellular targets to modulate signaling pathways.
The exact pathways depend on the specific biological context and require further investigation through pharmacological studies.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Key physical and chemical properties of 1-[5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(5,6,7,8-tetrahydronaphthalen-2-sulfonyl)piperazine include:
Property
Value
Melting Point
Not specified
Solubility
Soluble in organic solvents
Stability
Stable under standard conditions
Log P (octanol-water partition coefficient)
Not specified
These properties influence its behavior in biological systems and its applicability in medicinal chemistry.
Applications
Scientific Uses
The compound has potential applications in various fields:
Medicinal Chemistry: Due to its diverse structural features that may lead to significant biological activities.
Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases based on its mechanism of action.
Research Tool: For studying interactions within biological systems due to its unique combination of functional groups.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.